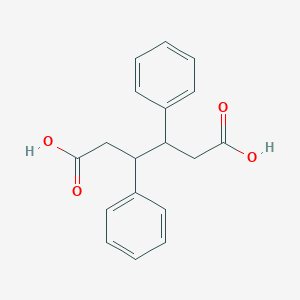![molecular formula C8H12N2O2 B13782691 3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione CAS No. 92348-10-2](/img/structure/B13782691.png)
3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dimethyl-3,8-diazabicyclo[321]octane-2,4-dione is a bicyclic compound that belongs to the family of diazabicyclo compounds This compound is characterized by its unique structure, which includes two nitrogen atoms and a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione can be achieved through several methods. One common approach involves the cycloaddition of azomethine ylides derived from 2(1H)-pyrazinones with acrylate and acrylic acid derivatives . This reaction typically occurs under mild conditions and can yield the desired compound in good yields.
Another method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the family of tropane alkaloids . This approach often relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including cycloaddition reactions, oxidation, and substitution reactions. The cycloaddition reactions are particularly notable, as they involve the reaction of azomethine ylides with acrylate and acrylic acid derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include azomethine ylides, acrylate derivatives, and acrylic acid derivatives. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures, and can be catalyzed by various catalysts depending on the specific reaction.
Major Products: The major products formed from the reactions of this compound include various bicyclic and tricyclic compounds. For example, the cycloaddition of azomethine ylides with acrylate derivatives can yield 3,8-diazabicyclo[3.2.1]octane products .
Scientific Research Applications
3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals . In biology, it has been studied for its potential interactions with opioid receptors, which could have implications for the development of new analgesics .
In the field of materials science, this compound’s unique structure makes it a candidate for the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets and pathways. For example, its interaction with opioid receptors has been studied, and it has been shown to bind to mu and delta opioid receptors . This binding can lead to analgesic effects, making it a potential candidate for the development of new pain-relief medications.
Comparison with Similar Compounds
3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione can be compared with other similar compounds, such as 3,8-diazabicyclo[2.2.2]octane and tricyclic lactone-lactams . These compounds share similar bicyclic structures but differ in their specific functional groups and overall molecular architecture.
List of Similar Compounds:- 3,8-Diazabicyclo[2.2.2]octane
- Tricyclic lactone-lactams
- Tropane alkaloids
These comparisons highlight the uniqueness of 3,8-Dimethyl-3,8-diazabicyclo[32
Properties
CAS No. |
92348-10-2 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3,8-dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C8H12N2O2/c1-9-5-3-4-6(9)8(12)10(2)7(5)11/h5-6H,3-4H2,1-2H3 |
InChI Key |
OFARSTSTYFOBDG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1C(=O)N(C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



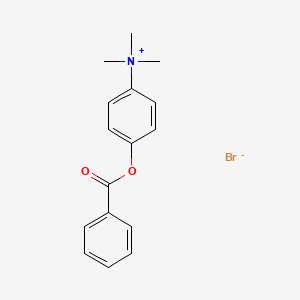
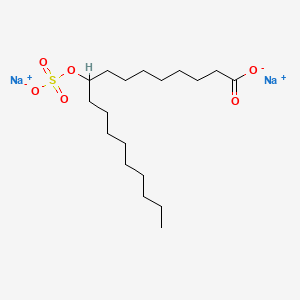
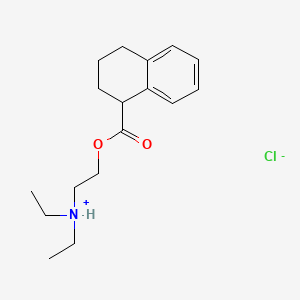


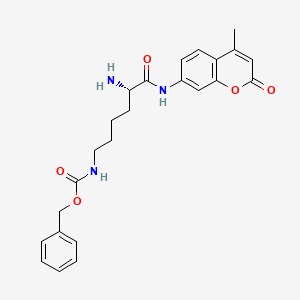
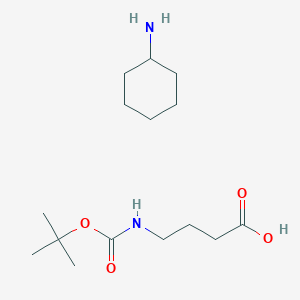
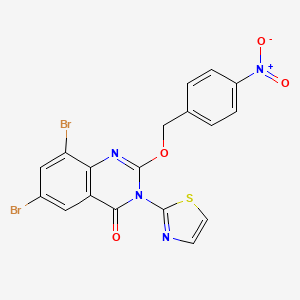
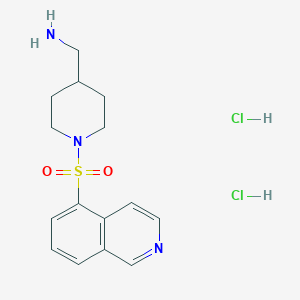
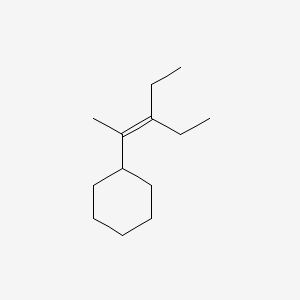
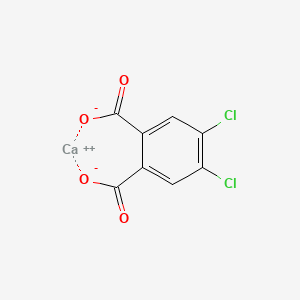
![5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione](/img/structure/B13782703.png)
